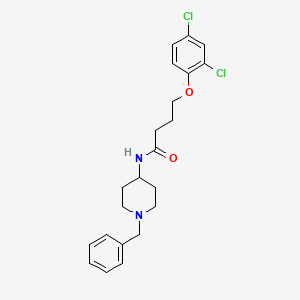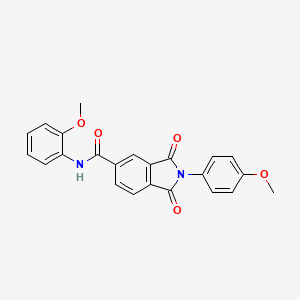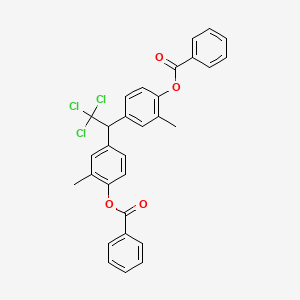![molecular formula C23H18I2N8O3 B11110961 6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11110961.png)
6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that features a combination of aromatic rings, iodine substituents, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Synthesis of 3,5-Diiodo-2-methoxybenzaldehyde: This can be achieved by iodination of 2-methoxybenzaldehyde using iodine and an oxidizing agent such as nitric acid.
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline and 4-nitroaniline under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with the triazine derivative in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3,5-diiodo-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group in the triazine moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: 3,5-Diiodo-2-methoxybenzoic acid.
Reduction: 1-[4-Anilino-6-(4-aminoanilino)-1,3,5-triazin-2-yl]hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its triazine core is a common motif in many pharmaceuticals, and modifications can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its unique combination of functional groups allows for versatile applications.
Mechanism of Action
The mechanism of action of 3,5-diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazine core can bind to various molecular targets, while the hydrazone linkage may facilitate interactions with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Hydrazones: Compounds with similar hydrazone linkages but different aromatic groups.
Uniqueness
The uniqueness of 3,5-diiodo-2-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of iodine substituents, methoxy group, and triazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H18I2N8O3 |
|---|---|
Molecular Weight |
708.2 g/mol |
IUPAC Name |
2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H18I2N8O3/c1-36-20-14(11-15(24)12-19(20)25)13-26-32-23-30-21(27-16-5-3-2-4-6-16)29-22(31-23)28-17-7-9-18(10-8-17)33(34)35/h2-13H,1H3,(H3,27,28,29,30,31,32)/b26-13+ |
InChI Key |
IGSZIUAPWUQEJL-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11110884.png)
![2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11110895.png)
![2-nitro-6-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11110901.png)
![{2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11110911.png)

![ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11110922.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11110923.png)


![(3E)-N-[4-(diethylamino)benzyl]-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11110954.png)
![methyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11110956.png)
![N-(2-Oxo-2-{2-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]hydrazino}ethyl)-2,2-diphenylacetamide](/img/structure/B11110969.png)
![Methyl N-{4-[(methoxycarbonyl)amino]phenyl}carbamate](/img/structure/B11110983.png)
![2-benzimidazol-2-yl-2-(2-oxo(1H-benzo[d]azolidin-3-ylidene))ethanenitrile](/img/structure/B11110986.png)
